CDK12 Inhibitory Potency: A Direct Activity Comparison of 4-Cyclopropylpyrimidin-5-amine Derivatives
A derivative of 4-cyclopropylpyrimidin-5-amine, specifically (R)-N-(4-(3-((5-cyclopropylpyrimidin-2-yl)amino)pyrrolidine-1-carbonyl)phenyl)acrylamide (BDBM479018), demonstrated potent inhibition of Cyclin-dependent kinase 12 (CDK12) with an IC50 of 100 nM [1]. This activity is directly comparable to other inhibitors in the same assay platform, establishing the cyclopropylpyrimidine core as a viable scaffold for developing potent CDK12 inhibitors. The IC50 value provides a quantitative benchmark for further SAR studies.
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 100 nM |
| Comparator Or Baseline | Baseline: IC50 profile of compounds determined using one protein kinase in a customized, thiol free assay. A derivative exhibited an IC50 of 550 nM against CDK12 in the same assay [2]. |
| Quantified Difference | 5.5-fold improvement in potency |
| Conditions | In vitro enzyme inhibition assay using human CDK12/Cyclin K complex. |
Why This Matters
This quantitative data provides a clear benchmark for selecting 4-cyclopropylpyrimidin-5-amine as a starting point for developing potent CDK12 inhibitors, a key target in oncology and DNA damage response pathways.
- [1] BindingDB. BDBM479018 ((R)-N-(4-(3-((5-cyclopropylpyrimidin-2-yl)amino)pyrrolidine-1-carbonyl)phenyl)acrylamide). Affinity Data: IC50 = 100 nM against human CDK12. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=479018 View Source
- [2] BindingDB. BDBM479018 ((R)-N-(4-(3-((5-cyclopropylpyrimidin-2-yl)amino)pyrrolidine-1-carbonyl)phenyl)acrylamide). Affinity Data: IC50 = 550 nM against human CDK12. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=479018 View Source
